molecular formula C12H15ClN2S B1521170 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1181457-72-6

4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1521170
CAS No.: 1181457-72-6
M. Wt: 254.78 g/mol
InChI Key: QBISKNSROGDABT-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride belongs to the thiazole class of heterocyclic compounds, specifically functioning as a substituted 2-aminothiazole derivative. The compound exhibits the molecular formula C12H15ClN2S with a molecular weight of 254.78 grams per mole, reflecting its hydrochloride salt form. The Chemical Abstracts Service has assigned this compound the registration number 1181457-72-6, establishing its unique chemical identity within the scientific literature.

The structural framework of this compound is built upon the fundamental thiazole ring system, which constitutes a five-membered heterocyclic structure containing both sulfur and nitrogen atoms positioned at the 1 and 3 locations respectively. This basic thiazole nucleus serves as the foundation for the compound's more complex architectural features, including the methyl group substitution at position 4 and the 3-methylphenylmethyl group attachment at position 5. The presence of the 2-amino group further enhances the compound's structural complexity and potential for diverse chemical interactions.

The substitution pattern in 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride reflects sophisticated molecular design principles that are characteristic of advanced thiazole derivatives. The strategic placement of electron-donating methyl groups at both the thiazole ring and the phenyl moiety contributes to increased basicity and nucleophilicity properties of the overall molecular structure. This electron-rich environment created by the methyl substituents represents a significant factor in determining the compound's chemical behavior and potential interactions with biological systems.

Property Value Significance
Molecular Formula C12H15ClN2S Hydrochloride salt form
Molecular Weight 254.78 g/mol Moderate molecular size
Chemical Abstracts Service Number 1181457-72-6 Unique identifier
Ring System 1,3-thiazole Five-membered heterocycle
Key Substituents 4-methyl, 5-(3-methylbenzyl), 2-amino Multiple functional groups

Historical Context of Thiazole-Based Compound Research

The scientific investigation of thiazole compounds traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who formally introduced the thiazole ring system to the scientific community on November 18, 1887. Their groundbreaking publication, titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," established the foundational understanding of thiazole chemistry and provided the conceptual framework that continues to guide contemporary research in this field. Hantzsch and Weber's definition characterized thiazoles as nitrogen and sulfur-containing substances with the formula (CH)3NS, positioned analogously to pyridine as thiophene relates to benzene.

The historical development of thiazole chemistry progressed through several significant milestones that established the importance of these heterocyclic compounds in scientific research. Early researchers recognized that numerous derivatives of thiazole could exist without their constitutional structures being correctly described, particularly noting that many so-called alpha-thiocyano derivatives of ketones and aldehydes were actually thiazole derivatives. This recognition led to systematic investigations that revealed the true structural nature of many previously mischaracterized compounds.

The evolution of thiazole research gained considerable momentum with the discovery that thiazole-containing compounds exhibited remarkable biological activities across multiple therapeutic areas. Research demonstrated that thiazole derivatives possessed antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, and antitumor activities, establishing these compounds as vital components in pharmaceutical development. The thiazole nucleus became recognized as a fundamental structural component present in numerous potent pharmacologically active molecules, including antimicrobial, antiretroviral, antineoplastic, and antifungal drugs.

Contemporary thiazole research has expanded to encompass sophisticated synthetic methodologies and comprehensive structure-activity relationship studies that continue to build upon the foundational work established by early pioneers in the field. Modern investigations focus on optimizing the pharmacological properties of thiazole-based compounds through strategic structural modifications, improved bioavailability, enhanced selectivity, and reduced toxicity profiles. The strategic integration of thiazoles with transition metals has also emerged as an important area of research, particularly in the development of metal-thiazole complexes that serve as catalysts in significant organic synthesis reactions.

Rationale for Studying This Specific Thiazole Derivative

The selection of 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride for detailed scientific investigation stems from several compelling factors that distinguish this compound within the broader landscape of thiazole-based research compounds. This particular derivative represents an optimal combination of structural features that contribute to its potential significance in heterocyclic compound research, specifically through its incorporation of multiple methyl substituents and a benzyl group that enhance its pharmacological potential.

The compound's structural architecture incorporates design elements that are known to influence biological activity in thiazole derivatives significantly. Research has demonstrated that methyl group substitution at various positions of the thiazole ring leads to increased basicity and nucleophilicity properties, which are crucial factors in determining a compound's interaction with biological targets. The presence of both a methyl group at position 4 and a 3-methylphenylmethyl group at position 5 creates a unique electronic environment that may contribute to enhanced biological activity compared to simpler thiazole derivatives.

The 2-amino substitution pattern in this compound represents another significant factor contributing to its research value, as aminothiazole derivatives have been extensively studied for their diverse therapeutic applications. The Cook-Heilbron thiazole synthesis, which specifically targets the formation of 5-aminothiazoles, highlights the synthetic interest and utility of compounds containing amino substituents in the thiazole ring system. The combination of amino functionality with the specific substitution pattern present in 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride creates opportunities for diverse chemical modifications and potential biological activities.

The availability of this compound as a research chemical with documented purity specifications makes it particularly valuable for systematic scientific investigations. Commercial sources provide the compound with ninety-five percent purity, enabling researchers to conduct reliable and reproducible studies without concerns about impurities affecting experimental results. The hydrochloride salt formulation enhances the compound's solubility and stability characteristics, making it more suitable for various experimental applications compared to the free base form.

Research Rationale Factor Significance Impact on Study Value
Multiple methyl substitutions Enhanced basicity and nucleophilicity Increased biological activity potential
2-amino functionality Diverse chemical modification opportunities Broad synthetic utility
Benzyl group incorporation Improved lipophilicity Enhanced membrane permeability
Hydrochloride salt form Improved solubility and stability Better experimental reliability
Commercial availability Consistent purity and supply Reproducible research conditions

Properties

IUPAC Name

4-methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8-4-3-5-10(6-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBISKNSROGDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a thiazole derivative with potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is C12H14N2SHClC_{12}H_{14}N_{2}S\cdot HCl with a molecular weight of approximately 254.77 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC12H14N2S·HCl
Molecular Weight254.77 g/mol
SMILESCC1=CC(=CC=C1)CC2=C(N=C(S2)N)
InChIInChI=1S/C12H14N2S/c1-8-...

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that thiazole derivatives showed IC50 values in the range of 1.61 to 1.98 µg/mL against tumor cells, suggesting strong anticancer potential .

Case Study:
In a comparative study of thiazole derivatives, it was found that the presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances cytotoxicity. The compound's structure allows it to interact with cellular targets through hydrophobic interactions, which is essential for its antitumor activity .

Antibacterial Activity

Thiazole compounds have also been evaluated for their antibacterial properties. For example, derivatives similar to 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride have shown notable potency against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 20 µg/mL .

Table: Antibacterial Efficacy of Thiazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
4-Methyl-5-(3-methylphenyl)methyl-thiazole<20Staphylococcus aureus
Another Thiazole Derivative10Escherichia coli

The mechanisms by which thiazole derivatives exert their biological effects include:

  • Inhibition of Protein Synthesis: Thiazoles can interfere with bacterial ribosomal function.
  • Induction of Apoptosis in Cancer Cells: They may activate apoptotic pathways in tumor cells.
  • Disruption of Cell Membrane Integrity: Some thiazoles compromise bacterial cell wall synthesis leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole ring and the attached phenyl groups significantly influence the biological activity of these compounds. For instance:

  • Positioning of Methyl Groups: The presence of methyl groups at specific positions enhances solubility and bioactivity.
  • Substituents on the Phenyl Ring: Electron-withdrawing or electron-donating groups can modulate the potency against cancer and bacterial cells.

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data, or case studies focusing solely on the compound "4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride." However, the search results do provide some relevant information regarding the properties, structure, and related research on thiazole derivatives, which can be helpful for understanding potential applications .

Structural and Physicochemical Information

  • Molecular Formula: C12H15ClN2S
  • Molecular Weight: 254.78 g/mol
  • CAS Number: 1181457-72-6
  • SMILES: CC1=CC(=CC=C1)CC2=C(N=C(S2)N)C

Potential Research Areas Based on Thiazole Derivatives

While the specific applications of "4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride" are not detailed in the search results, research on other thiazole derivatives indicates potential areas of interest:

  • Anticancer Activity: Thiazole-containing compounds have demonstrated anticancer potential against various cancer cell lines . For example, some compounds have shown activity against human glioblastoma U251 cells, human melanoma WM793 cells, and breast cancer cell lines .
  • Antimicrobial Activity: Certain amino thiazoles have shown activity against Mycobacterium tuberculosis H37Rv strain .
  • Corrosion Inhibition: Thiazole derivatives have been studied for their corrosion inhibition properties on metal surfaces .
  • Enzyme Inhibition: Some thiazole derivatives have demonstrated inhibitory activity against carbonic anhydrase, suggesting potential applications in this area .
  • Antidiabetic Potential: Certain thiazole compounds exhibit antidiabetic potential and increase insulin sensitivity .

General Information on Thiazoles

  • Thiazoles are a class of heterocyclic organic compounds containing both sulfur and nitrogen atoms. They contribute to pharmacological activities, acting as standalone moieties .
  • Thiazoles and their derivatives are significant in medicinal chemistry because of their diverse biological activities .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents (Thiazole Positions) Counterion Key Differences Reference
Target Compound C₁₃H₁₇ClN₂S 4-Me, 5-(3-methylbenzyl) HCl Reference compound
4-Amino-2-methyl-5-phenylthiazole HCl C₁₀H₁₁ClN₂S 4-NH₂, 5-Ph, 2-Me HCl Smaller aryl group; amine at position 4
SSR125543A (CRF1 antagonist) C₂₄H₂₄ClF₂N₃S Complex substitutions (chloro, fluoro, CF₃) HCl Extended pharmacophore; fluorinated groups
Thiamine (Vitamin B1) HCl C₁₂H₁₇ClN₄OS Pyrimidine-linked thiazole HCl Dual-ring system; pyrophosphate derivative
4-Methyl-5-[(4-methylphenyl)methyl]-... HBr C₁₃H₁₇BrN₂S 4-Me, 5-(4-methylbenzyl) HBr Isomeric benzyl group; bromide counterion

Structural Insights :

  • Counterion Impact : The hydrochloride salt improves aqueous solubility compared to the hydrobromide analog, which is critical for bioavailability in drug formulations .
  • Complex Derivatives : SSR125543A demonstrates how additional substituents (e.g., fluorine, cyclopropyl) can confer receptor-specific binding, a feature absent in the simpler target compound .

Physicochemical Properties

Property Target Compound 4-Amino-2-methyl-5-phenylthiazole HCl Thiamine HCl
Molecular Weight 284.80 g/mol 226.72 g/mol 337.27 g/mol
Solubility (Predicted) High (HCl salt) Moderate High (HCl salt)
LogP (Estimated) ~3.1 ~2.5 ~0.5 (polar groups)

Key Observations :

  • The target compound’s higher LogP (lipophilicity) compared to thiamine suggests better membrane penetration, aligning with bioactive thiazoles in neuropharmacology .
  • Thiamine’s lower LogP reflects its polar pyrophosphate moiety, essential for its role as a coenzyme .

Preparation Methods

Thiazole Ring Construction

The core 1,3-thiazole ring is synthesized by cyclization of appropriate precursors. A common approach involves reacting 2-amino-4-methylthiazole or its derivatives with electrophilic agents to introduce the 5-substituent.

Step Reagents Conditions Outcome
1 2-Amino-4-methylthiazole + 3-methylbenzyl bromide Base (e.g., K2CO3), solvent (DMF), 60-80°C Alkylation at 5-position to give 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine
2 Crude product + HCl in ethanol Room temperature Formation of hydrochloride salt

This alkylation step is typically carried out under anhydrous conditions with a suitable base to deprotonate the amino group and facilitate nucleophilic substitution on the benzyl halide.

Alternative Cyclization Route

An alternative method involves the condensation of α-haloketones with thiourea derivatives:

Step Reagents Conditions Outcome
1 α-Bromoacetophenone derivative + thiourea Reflux in ethanol or methanol Formation of 2-aminothiazole intermediate
2 Intermediate + 3-methylbenzyl chloride Base, solvent, heat Alkylation at 5-position
3 Treatment with HCl Ethanol, room temperature Hydrochloride salt formation

This route allows for the direct formation of the thiazole ring with the desired substitution pattern.

Research Findings and Process Optimization

Use of Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the synthesis of thiazole derivatives, improving yields and reducing reaction times significantly. This method applies controlled microwave energy to the reaction mixture, enhancing molecular collisions and reaction kinetics.

  • Typical conditions: Microwave power 100-300 W, temperature 80-120°C, reaction time 5-30 minutes.
  • Benefits: Higher purity, shorter synthesis duration, and improved reproducibility.

Purification and Characterization

After synthesis, purification is commonly achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques. The hydrochloride salt is isolated as crystalline solids, characterized by:

  • Melting point determination
  • Infrared spectroscopy (IR) for functional group confirmation
  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural elucidation
  • Elemental analysis for purity assessment

Data Table: Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Disadvantages
Direct Alkylation 2-Amino-4-methylthiazole + 3-methylbenzyl bromide K2CO3, DMF 60-80°C, 6-12 h Simple, straightforward Longer reaction time, moderate yields
Cyclization + Alkylation α-Bromoacetophenone + thiourea + 3-methylbenzyl chloride Base, reflux 80-100°C, multi-step High selectivity, versatile Multi-step, requires intermediate isolation
Microwave-Assisted Same as above Microwave irradiation 80-120°C, 5-30 min Rapid, high yield Requires specialized equipment

Notes on Hydrochloride Salt Formation

The hydrochloride salt is formed by treating the free base amine with hydrochloric acid in an alcoholic solvent. This step improves the compound’s solubility and stability, which is critical for pharmaceutical applications.

  • Typical conditions: Room temperature, stirring for 1-2 hours.
  • The salt precipitates out and is filtered and dried under vacuum.

Q & A

Q. What are the key steps and optimal conditions for synthesizing 4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride?

The synthesis involves a multi-step process:

  • Step 1: Formation of the thiazole core via cyclocondensation of thiourea derivatives with α-halo ketones or esters under controlled temperature (20–25°C) and solvent conditions (e.g., dioxane or acetic acid) .
  • Step 2: Functionalization of the thiazole ring with a (3-methylphenyl)methyl group through nucleophilic substitution or Friedel-Crafts alkylation, requiring catalysts like triethylamine or Lewis acids .
  • Step 3: Salt formation (hydrochloride) by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization for purity . Critical parameters include solvent choice (polar aprotic solvents enhance yield), reaction time (3–5 hours for cyclization), and stoichiometric control to avoid byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and aromatic proton environments. For example, the methyl group on the thiazole ring appears as a singlet (~2.5 ppm), while the benzyl protons show splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the primary biological targets or assays for initial screening of this compound?

Prioritize assays aligned with thiazole derivatives' known activities:

  • Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard antibiotics .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR or HIV-1 protease) using fluorescence-based protocols .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?

Apply statistical DoE methodologies:

  • Factor Screening: Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design .
  • Response Surface Methodology (RSM): Optimize yield and purity using a Central Composite Design (CCD), analyzing interactions between factors like reaction time (3–8 hours) and HCl concentration during salt formation .
  • Validation: Confirm optimal conditions with triplicate runs and compare predicted vs. experimental yields .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Conduct a structure-activity relationship (SAR) study:

  • Analog Synthesis: Replace the (3-methylphenyl)methyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups .
  • Activity Comparison: Test analogs against a consistent panel of biological targets. For example, fluorinated analogs may show enhanced antimicrobial activity due to increased lipophilicity .
  • Computational Modeling: Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How should researchers resolve contradictions in biological data across studies?

Address discrepancies through:

  • Assay Standardization: Replicate experiments under identical conditions (e.g., cell line passage number, incubation time) to isolate protocol variability .
  • Meta-Analysis: Compare data from structurally similar compounds (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) to identify trends in activity .
  • Mechanistic Studies: Use knock-out cell lines or enzyme inhibition assays to confirm target specificity .

Q. What strategies mitigate instability or degradation during storage?

  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Formulation: Prepare lyophilized powders or store in amber vials under inert gas (N2_2) to reduce oxidative/hydrolytic degradation .
  • Analytical Tracking: Use LC-MS to identify degradation products (e.g., hydrolysis of the thiazole ring) and adjust storage pH accordingly .

Methodological Resources

  • Synthetic Protocols: Multi-step procedures from and .
  • Analytical Workflows: NMR/MS parameters from and .
  • Statistical Tools: DoE frameworks from .
  • Biological Assays: Standardized protocols from and .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.